molecular formula C17H11BrN4S B294363 3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294363
M. Wt: 383.3 g/mol
InChI Key: RJNBWOCZLQCUHV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in key cellular processes.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This allows for the investigation of its potential therapeutic applications in various disease models. However, a limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another direction is the exploration of its potential as a lead compound for the development of novel anticancer, antimicrobial, and antiviral agents. Additionally, further studies are needed to fully elucidate its mechanism of action and to optimize its synthesis method for broader availability in research.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylvinyl bromide with 2-aminothiophenol in the presence of potassium carbonate and copper(I) iodide. The resulting product is then treated with sodium azide and copper(II) sulfate to obtain the final compound.

Scientific Research Applications

3-(2-Bromophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anticancer, antimicrobial, and antiviral activities. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C17H11BrN4S

Molecular Weight

383.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4S/c18-14-9-5-4-8-13(14)16-19-20-17-22(16)21-15(23-17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+

InChI Key

RJNBWOCZLQCUHV-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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